molecular formula C7H6F2 B1298653 (Difluoromethyl)benzene CAS No. 455-31-2

(Difluoromethyl)benzene

Cat. No.: B1298653
CAS No.: 455-31-2
M. Wt: 128.12 g/mol
InChI Key: JDZLOJYSBBLXQD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: (Difluoromethyl)benzene can be synthesized through various methods One common approach involves the difluoromethylation of benzene derivativesFor example, the reaction of benzene with chlorodifluoromethane in the presence of a strong base like potassium tert-butoxide can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of microwave-assisted synthesis. This method has been shown to increase yield and reduce reaction time compared to conventional heating procedures. For instance, the synthesis of 1,4-bisthis compound from 1,4-bis(dichloromethyl)benzene and potassium fluoride under microwave conditions is a notable example .

Chemical Reactions Analysis

Types of Reactions: (Difluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenation reactions using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Difluoromethyl ketones.

    Reduction: Methylbenzene (toluene).

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

(Difluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (Difluoromethyl)benzene and its derivatives often involves interactions with specific molecular targets. For example, the difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to biological targets. This property is particularly useful in drug design, where strong and specific interactions with target proteins are crucial .

Comparison with Similar Compounds

    (Trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethyl group.

    (Chlorodifluoromethyl)benzene: Contains a chlorodifluoromethyl group.

    (Difluoromethyl)benzene derivatives: Various derivatives with additional substituents on the benzene ring.

Uniqueness: this compound is unique due to its specific balance of electronic and steric properties conferred by the difluoromethyl group. This balance makes it a versatile intermediate in organic synthesis and a valuable compound in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

difluoromethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZLOJYSBBLXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348735
Record name (difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-31-2
Record name (difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Difluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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